5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Physicochemical Profiling Drug Design LogP Optimization

Researchers requiring validated fluorinated heterocyclic building blocks for SAR exploration often face batch-to-batch variability that compromises assay reproducibility. This 4-fluorophenyl oxadiazolone offers a well-defined, low-molecular-weight (180.14 g/mol) scaffold with a moderate LogP (1.17-1.5), providing a consistent starting point for fragment-based drug discovery and kinase inhibitor design. - Consistent physicochemical profile: the para-fluorine modulates electron density and hydrogen-bonding potential, enabling reliable SAR trend analysis across solubility, permeability, and target engagement studies. - Established warhead chemistry: the oxadiazolone core acts as a serine hydrolase warhead (FAAH, Notum), suitable for structure-guided optimization and focused library synthesis. - Supply chain reliability: available in multi-gram quantities with documented purity and ambient shipping, ensuring timely delivery for hit-to-lead campaigns.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 121649-18-1
Cat. No. B051983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
CAS121649-18-1
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)O2)F
InChIInChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyGJHOBBCSKKRRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: Product Overview


5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 121649-18-1) is a fluorinated heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class. Its core structure, a five-membered oxadiazolone ring substituted with a para-fluorophenyl group, confers a molecular weight of 180.14 g/mol and a predicted LogP in the range of 1.17–1.5 [1][2]. This compound serves as a versatile scaffold in medicinal chemistry, with the 1,3,4-oxadiazole motif recognized for its bioisosteric relationship to esters and amides, making it valuable for structure-activity relationship (SAR) explorations and fragment-based drug discovery campaigns targeting enzymes such as FAAH, Notum, and various kinases [3].

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: Why Substitution Matters


Despite sharing the same oxadiazolone core, subtle variations in the phenyl ring substitution profoundly impact physicochemical properties and, consequently, biological behavior. The para-fluorine atom in 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one modulates electron density, lipophilicity, and hydrogen-bonding potential, which are critical for target engagement and pharmacokinetics [1][2]. Substituting the 4-fluorophenyl group with an unsubstituted phenyl ring, a 2-fluorophenyl isomer, or a different halogen alters the compound's LogP, dipole moment, and steric profile, leading to divergent binding affinities and selectivity profiles in assays for enzymes like FAAH and Notum. Therefore, generic substitution without empirical validation risks compromising assay reproducibility and project outcomes.

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one vs. Closest Analogs


Lipophilicity: 4-Fluoro vs. Unsubstituted Analog

The introduction of a para-fluorine atom alters the lipophilicity of the oxadiazolone scaffold. The target compound exhibits a measured LogP of 1.16900 [1], compared to the unsubstituted 5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 1199-02-6), which has a reported LogP of 1.4422 [2]. This ~0.27 log unit decrease indicates slightly higher polarity and potentially improved aqueous solubility, a critical parameter for in vitro assay development and early ADME profiling.

Physicochemical Profiling Drug Design LogP Optimization

Purity and Reproducibility

Commercially available batches of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one are supplied with a minimum purity of 95% as determined by HPLC . This purity level is adequate for primary screening and SAR studies, ensuring that observed biological activity is attributable to the compound of interest rather than impurities. In contrast, some analog compounds may be offered at lower purities or require additional purification before use.

Quality Control Reproducibility Screening

Para-Fluorine Substituent Effects

The 4-fluorophenyl group introduces a strong electron-withdrawing inductive effect (-I) and a weak resonance donation (+M) that differentiates it from other substituents. Compared to the 2-fluorophenyl isomer (CAS 121649-19-2), the para-substitution eliminates steric hindrance near the oxadiazolone ring, which can affect binding pocket accommodation. Compared to the 4-chlorophenyl analog, fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and higher electronegativity (3.98 vs. 3.16) provide a unique combination of size and electronic influence [1]. These differences, while qualitative in this context, are well-established in medicinal chemistry and directly impact structure-activity relationships (SAR).

Medicinal Chemistry SAR Fragment-Based Drug Discovery

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: Optimal Use Cases


Fragment-Based Discovery for FAAH and Notum

The oxadiazolone core is a known warhead for serine hydrolases like FAAH and carboxylesterases like Notum [1][2]. The 4-fluorophenyl derivative offers a slightly polar, low-molecular-weight fragment suitable for initial screening and subsequent structure-guided optimization. Its distinct LogP and electronic profile provide a valuable starting point for growing or merging fragments to improve potency and selectivity.

Kinase Inhibitor Scaffold Hopping

1,3,4-Oxadiazol-2(3H)-ones have been explored as bioisosteres of amides and esters in kinase inhibitor design. The 4-fluorophenyl substituent can mimic the phenyl ring of known type II kinase inhibitors while offering a unique hydrogen-bonding pattern. This compound can be used as a core scaffold for synthesizing focused libraries to identify novel kinase hits [3].

Physicochemical SAR Studies

The compound's well-defined and moderate LogP (1.17-1.5) makes it an ideal probe to study the effect of fluorine substitution on the solubility and permeability of heterocyclic scaffolds. Researchers can compare this compound with its unsubstituted phenyl and ortho-fluoro analogs to establish clear SAR trends for lipophilicity, guiding the design of compounds with improved ADME properties [4][5].

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